molecular formula C7H13ClN2O3 B13956633 Butyl (2-chloroethyl)nitrosocarbamate CAS No. 63884-91-3

Butyl (2-chloroethyl)nitrosocarbamate

Cat. No.: B13956633
CAS No.: 63884-91-3
M. Wt: 208.64 g/mol
InChI Key: HLWWEFGUYARDQQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of butyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of butyl carbamate with 2-chloroethyl nitrite under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the nitrosocarbamate group. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature to achieve optimal yield .

Chemical Reactions Analysis

Butyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

Butyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl (2-chloroethyl)nitrosocarbamate involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell death, making it a potential candidate for cancer therapy. The compound targets DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .

Comparison with Similar Compounds

Butyl (2-chloroethyl)nitrosocarbamate can be compared with other nitrosocarbamate compounds, such as:

Properties

CAS No.

63884-91-3

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.64 g/mol

IUPAC Name

butyl N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C7H13ClN2O3/c1-2-3-6-13-7(11)10(9-12)5-4-8/h2-6H2,1H3

InChI Key

HLWWEFGUYARDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(CCCl)N=O

Origin of Product

United States

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